molecular formula C9H12ClN B154538 2-(3-Chlorophenyl)propan-2-amine CAS No. 17790-50-0

2-(3-Chlorophenyl)propan-2-amine

Cat. No. B154538
CAS RN: 17790-50-0
M. Wt: 169.65 g/mol
InChI Key: RJFOLCUYDLFKFW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)propan-2-amine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that are of interest in the field of chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their reactions, which can be extrapolated to understand the behavior of 2-(3-Chlorophenyl)propan-2-amine.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorophenyl-based precursors with various amines. For instance, the synthesis of N-substituted propylamines with antifungal activity involves the use of chlorophenyl as a core structure . Similarly, the synthesis of a pyridin-3-ylethanol derivative also starts with a chlorophenyl compound . These methods could potentially be adapted for the synthesis of 2-(3-Chlorophenyl)propan-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3-Chlorophenyl)propan-2-amine has been studied using various spectroscopic methods, including NMR spectroscopy, which can reveal details about the conformation and dynamics of the molecule . X-ray crystallography has also been used to determine the crystal structure of related compounds . These techniques could be applied to 2-(3-Chlorophenyl)propan-2-amine to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of chlorophenyl-containing compounds with amines is a common theme in the provided papers. For example, the reaction of a chlorophenyl ketone with amines in the presence of potassium hydroxide has been studied, leading to the formation of N-substituted propionamides . Additionally, the reactions of chlorophenyl thionocarbonates with alicyclic amines have been investigated, providing insights into the kinetics and mechanisms of these reactions . These studies suggest that 2-(3-Chlorophenyl)propan-2-amine could also undergo various reactions with nucleophiles, leading to a range of potential products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be inferred from studies on similar molecules. For instance, the vibrational spectra and molecular electrostatic potential of a chlorophenyl-containing quinolinone were analyzed using density functional theory (DFT), which could be relevant to understanding the properties of 2-(3-Chlorophenyl)propan-2-amine . The hyperpolarizability and NBO analysis of a chlorophenyl propenoic anhydride provide information on the electronic properties and potential nonlinear optical applications of such compounds .

Scientific Research Applications

Hexadentate Ligands for Metal Ions

Research by Liu et al. (1993) discusses the synthesis and characterization of N3O3 amine phenols, which are reduction products of Schiff bases. These compounds, including variants with chlorophenyl groups, show potential for forming complexes with Group 13 metal ions. This suggests applications in coordination chemistry and potentially in catalysis (Liu, Wong, Rettig, & Orvig, 1993).

Molecular Dynamics and Corrosion Inhibition

A study by Kaya et al. (2016) employs density functional theory (DFT) and molecular dynamics simulations to evaluate the corrosion inhibition performances of certain thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole. This suggests applications in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Antibacterial and Antioxidant Activities

Arutyunyan et al. (2012) synthesized 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and studied its derivatives for antibacterial and antioxidant properties. This research points towards potential pharmaceutical applications, particularly in developing new antibacterial agents (Arutyunyan et al., 2012).

Conformational Analysis in Crystal Structures

Nitek et al. (2020) investigated the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. Their research provides insights into the conformational properties of these compounds, which is valuable in the field of crystallography and molecular design (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Synthesis and Characterization in Organic Chemistry

Several studies focus on the synthesis and characterization of chlorophenyl-containing compounds, demonstrating their relevance in organic synthesis. For example, Amirnasr et al. (2001) synthesized Co(III) complexes with chlorophenyl-containing ligands, revealing applications in synthetic chemistry and potentially in catalysis (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Kinetics and Mechanisms in Chemical Reactions

Castro et al. (2001) studied the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates. This research is significant in understanding reaction pathways and mechanisms in organic chemistry (Castro, Leandro, Quesieh, & Santos, 2001).

Corrosion Inhibition and Materials Science

Gao, Liang, and Wang (2007) synthesized tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, to investigate their performance as corrosion inhibitors. This suggests applications in materials science and engineering (Gao, Liang, & Wang, 2007).

Safety and Hazards

2-(3-Chlorophenyl)propan-2-amine is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Mechanism of Action

Target of Action

It is structurally similar to para-chloroamphetamine (pca), also known as 4-chloroamphetamine (4-ca), which is a substituted amphetamine and monoamine releaser . Therefore, it’s plausible that 2-(3-Chlorophenyl)propan-2-amine may have similar targets, such as serotonin and dopamine receptors.

Mode of Action

PCA is known to cause an unrestrained release of both serotonin and dopamine by a metabolite . This could potentially be the case for 2-(3-Chlorophenyl)propan-2-amine as well.

properties

IUPAC Name

2-(3-chlorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFOLCUYDLFKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)propan-2-amine

CAS RN

17790-50-0
Record name 2-(3-chlorophenyl)propan-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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